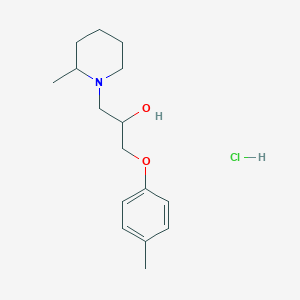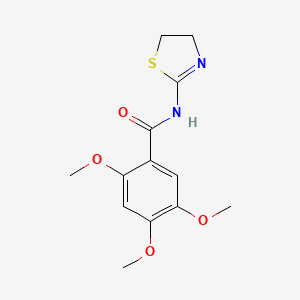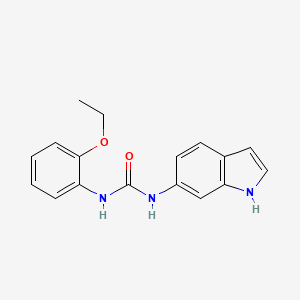
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride
描述
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as MPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to a class of compounds known as beta-blockers, which are commonly used to treat various cardiovascular conditions. In recent years, MPMP has gained attention for its potential use in the treatment of cancer, anxiety, and other conditions. In
作用机制
The exact mechanism of action of 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride is not fully understood, but it is believed to work by blocking the beta-adrenergic receptors in the body. These receptors are involved in the regulation of various physiological processes, including heart rate, blood pressure, and metabolism. By blocking these receptors, 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This can lead to a reduction in anxiety, as well as other physiological effects.
Biochemical and physiological effects:
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce heart rate and blood pressure, as well as decrease the release of stress hormones such as cortisol. 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to have anti-inflammatory effects, and may be useful in the treatment of conditions such as asthma and rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is that it is a well-studied compound with a known mechanism of action. This can make it easier to design experiments and interpret results. However, there are also limitations to using 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments. For example, it can be difficult to control for individual differences in response to the drug, and there may be differences in the way that 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride affects different cell types or animal models.
未来方向
There are several areas of future research that could be explored in relation to 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more selective beta-blockers that target specific subtypes of beta-adrenergic receptors. This could lead to the development of more effective and targeted therapies for conditions such as cancer and anxiety. Another area of research could focus on the use of 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, more research is needed to understand the long-term effects of 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride use, particularly in relation to its potential use as an anti-cancer agent.
科学研究应用
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use as an anti-cancer agent. Studies have shown that 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride can inhibit the growth of cancer cells in vitro and in vivo, and can also sensitize cancer cells to chemotherapy. 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride has also been studied for its potential use in the treatment of anxiety and other psychiatric disorders. Studies have shown that 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce anxiety-like behavior in animal models, and may have fewer side effects than traditional anti-anxiety drugs.
属性
IUPAC Name |
1-(4-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-6-8-16(9-7-13)19-12-15(18)11-17-10-4-3-5-14(17)2;/h6-9,14-15,18H,3-5,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDAHTQKIIZABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)
![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)

![4-(4-bromo-2-chlorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4795127.png)
![4-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4795134.png)
![4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4795154.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4795173.png)

![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4795206.png)
![3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4795214.png)